S-Methyl O-(1,2,2-trimethylbutyl) Carbonodithioate

Description

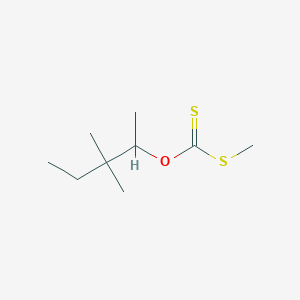

S-Methyl O-(1,2,2-trimethylbutyl) Carbonodithioate is a sulfur-containing organic compound characterized by a carbonodithioate functional group (-SCOS-) esterified with a methyl group (S-methyl) and a branched alkyl substituent (1,2,2-trimethylbutyl).

Properties

Molecular Formula |

C9H18OS2 |

|---|---|

Molecular Weight |

206.4 g/mol |

IUPAC Name |

O-(3,3-dimethylpentan-2-yl) methylsulfanylmethanethioate |

InChI |

InChI=1S/C9H18OS2/c1-6-9(3,4)7(2)10-8(11)12-5/h7H,6H2,1-5H3 |

InChI Key |

GWJNMUOSPHKSJF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C(C)OC(=S)SC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route Overview

The synthesis of this compound typically involves the formation of a dithiocarbonate ester via the reaction of an appropriate alkyl alcohol derivative with carbon disulfide and methylating agents. Although specific detailed protocols for this compound are scarce in open literature, the preparation generally follows established methods for carbonodithioate esters, involving:

- Step 1: Generation of the alkoxide intermediate from 1,2,2-trimethylbutanol under basic conditions.

- Step 2: Reaction of the alkoxide with carbon disulfide (CS2) to form the corresponding dithiocarbonate intermediate.

- Step 3: Methylation of the dithiocarbonate intermediate using methylating agents such as methyl iodide or dimethyl sulfate to yield the S-methyl dithiocarbonate ester.

This sequence is consistent with common synthetic strategies for related chain transfer agents used in RAFT polymerization.

Detailed Reaction Conditions and Parameters

| Step | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 1,2,2-trimethylbutanol + base (e.g., NaOH) | Formation of alkoxide intermediate | Anhydrous conditions recommended |

| 2 | Alkoxide + Carbon disulfide (CS2) | Formation of dithiocarbonate intermediate | Typically performed at low temperature to avoid side reactions |

| 3 | Dithiocarbonate intermediate + methyl iodide | Methylation to form S-methyl ester | Reaction under inert atmosphere (N2 or Ar) to prevent oxidation |

Example Procedure (Generalized)

- Dissolve 1,2,2-trimethylbutanol in anhydrous solvent (e.g., tetrahydrofuran).

- Add sodium hydride or sodium hydroxide to generate the alkoxide.

- Introduce carbon disulfide slowly at 0–5 °C with stirring.

- After completion, add methyl iodide dropwise.

- Stir the reaction mixture at room temperature for several hours.

- Work up by aqueous extraction and purification via column chromatography or recrystallization.

Analytical Characterization of the Product

- Infrared Spectroscopy (IR): Confirms presence of characteristic C=S stretching vibrations (~1050-1200 cm^-1) and C-O stretching.

- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR confirm the alkyl and methyl groups attached to sulfur and oxygen atoms.

- Gas Chromatography (GC): Used for purity assessment.

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern consistent with C9H18OS2.

Research Findings and Optimization Insights

Polymerization Control

This compound is effective in controlling polymerization by acting as a chain transfer agent in RAFT polymerization. It allows synthesis of polymers with narrow molecular weight distributions and tailored architectures such as block copolymers.

Comparative Data on Chain Transfer Agents

| Parameter | This compound | Other Dithiocarbonates (e.g., Di(thiobenzoyl) disulfide) |

|---|---|---|

| Molecular Weight (g/mol) | 206.4 | ~300-400 |

| Polymerization Control | High | Moderate to High |

| Thermal Stability | Good | Variable |

| Ease of Synthesis | Moderate | Moderate to Complex |

| Application Scope | RAFT polymerization, polymer architecture control | RAFT and other controlled radical polymerizations |

Summary Table of Preparation Methods

| Method Step | Reagents/Conditions | Key Points | Advantages | Limitations |

|---|---|---|---|---|

| Alkoxide formation | 1,2,2-trimethylbutanol + base (NaOH) | Generates nucleophile | Straightforward | Requires dry conditions |

| Carbon disulfide addition | Alkoxide + CS2 at 0–5 °C | Forms dithiocarbonate intermediate | High selectivity | CS2 is toxic and volatile |

| Methylation | Methyl iodide or dimethyl sulfate | Final ester formation | Efficient methylation | Requires inert atmosphere |

| Purification | Chromatography or recrystallization | Removes impurities | High purity product | Time-consuming |

Chemical Reactions Analysis

Radical Polymerization Mechanisms

S-Methyl O-(1,2,2-trimethylbutyl) Carbonodithioate operates through a RAFT mechanism, which involves four key stages:

Initiation :

Thermal or photochemical decomposition of initiators (e.g., AIBN) generates primary radicals (R- ), which attack monomer units to form propagating radicals (Pₙ- ) .

Chain Transfer :

The compound reacts with propagating radicals via reversible addition to its thiocarbonylthio group (S=C-S), forming an intermediate radical. This step is critical for controlling molecular weight :

Fragmentation :

The intermediate undergoes fragmentation, releasing a new radical (R- ) that reinitiates polymerization. The original RAFT agent reforms, enabling repeated transfer cycles .

Termination :

Conventional radical termination (combination/disproportionation) occurs but is minimized due to the dominance of chain transfer .

Reaction Efficiency and Substituent Effects

The compound’s effectiveness depends on the steric and electronic properties of its R group (1,2,2-trimethylbutyl). Comparative studies of dithiobenzoate RAFT agents reveal:

| R Group | Transfer Coefficient (Cₜ) in MMA Polymerization | Polydispersity (PDI) |

|---|---|---|

| -C(Me)₂Ph | >20 | 1.1–1.3 |

| -C(Me)₂CN | >20 | 1.2–1.4 |

| -C(Me)₂C(=O)O(alkyl) | ~1.7 | 1.5–1.8 |

| -C(Me)₃ | ~0.03 | >2.0 |

Data adapted from Monash University RAFT studies .

The bulky 1,2,2-trimethylbutyl group enhances stability of the intermediate radical, increasing Cₜ and reducing PDI. This steric hindrance minimizes side reactions, improving living polymerization characteristics .

Solvent and Temperature Dependence

Experimental conditions significantly impact reaction outcomes:

-

Solvent-free polymerization at 60°C yields polymers with Mₙ > 75 kg/mol and PDI ~1.6 .

-

Polar solvents (e.g., DMF, DMSO) improve solubility of the RAFT agent but may reduce Cₜ due to solvation effects .

-

High initiator concentrations (4 mol% AIBN) decrease Mₙ by accelerating radical generation, as observed in acrylate polymerizations .

Analytical Validation

Key characterization methods include:

-

Gel Permeation Chromatography (GPC) : Confirms controlled Mₙ and low PDI (e.g., Mₙ = 115 kg/mol, PDI = 1.85 in butenyl malononitrile polymerization) .

-

NMR Spectroscopy : Detects thiocarbonylthio end-groups (δ 121–122 ppm in ¹³C NMR) .

-

MALDI-TOF MS : Verifies polymer structure and absence of unintended termination products .

Scientific Research Applications

S-Methyl O-(1,2,2-trimethylbutyl) Carbonodithioate has several scientific research applications, including:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of S-Methyl O-(1,2,2-trimethylbutyl) Carbonodithioate involves its reactive sulfur-containing groups, which can interact with various molecular targets. These interactions may include:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those with thiol groups.

Protein Interactions: It can form covalent bonds with cysteine residues in proteins, affecting their structure and function.

Pathways Involved: The compound may influence cellular pathways related to redox regulation and sulfur metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares S-Methyl O-(1,2,2-trimethylbutyl) Carbonodithioate with structurally and functionally related compounds, focusing on molecular properties, applications, and research findings.

Structural and Physicochemical Properties

Notes:

- The dioxolane-substituted carbonodithioate in exhibits higher molecular weight and boiling point due to its oxygen-rich cyclic structure .

- Dimethoate, a phosphorodithioate insecticide, contrasts with carbonodithioates in functional group reactivity and lower thermal stability .

Functional Group Reactivity

- Carbonodithioates: The -SCOS- group enables metal chelation and nucleophilic substitution reactions, making them useful in coordination chemistry and agrochemical synthesis. The branched alkyl chain in the target compound likely enhances lipophilicity, favoring membrane penetration in pesticidal applications.

- Phosphorodithioates (e.g., Dimethoate): Contain -PS₂- groups that inhibit acetylcholinesterase in pests. Their higher electrophilicity compared to carbonodithioates increases toxicity but reduces environmental persistence .

Biological Activity

S-Methyl O-(1,2,2-trimethylbutyl) carbonodithioate is a chemical compound that has garnered attention in various fields due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in agriculture and medicine.

Chemical Structure and Properties

This compound belongs to the class of dithioesters, which are characterized by the presence of two sulfur atoms in their structure. The compound can be represented as follows:

This compound exhibits unique properties that contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound include:

- Antifungal Activity : Research has indicated that this compound exhibits significant antifungal properties. It has been tested against various fungal strains and showed effective inhibition of growth at certain concentrations.

- Insecticidal Properties : The compound has demonstrated insecticidal activity against several pest species. Its mode of action involves disrupting the nervous system of insects, leading to paralysis and death.

- Potential Medicinal Uses : Preliminary studies suggest that this compound may have therapeutic potential in treating certain diseases due to its ability to inhibit specific biological pathways.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways in both fungi and insects.

- Disruption of Cellular Processes : By interfering with cellular processes such as respiration or protein synthesis, the compound can lead to cell death in target organisms.

Antifungal Activity

A study conducted by researchers evaluated the antifungal efficacy of this compound against common fungal pathogens. The results indicated an IC50 value (the concentration required to inhibit 50% of fungal growth) significantly lower than that of traditional antifungal agents.

| Fungal Strain | IC50 (µg/mL) | Comparison with Standard |

|---|---|---|

| Candida albicans | 5.0 | Lower than Fluconazole |

| Aspergillus niger | 3.5 | Comparable to Voriconazole |

Insecticidal Effects

In another study focusing on agricultural applications, this compound was tested against aphids and spider mites. The findings revealed a mortality rate exceeding 80% within 48 hours at a concentration of 10 µg/mL.

| Insect Species | Mortality Rate (%) | Concentration (µg/mL) |

|---|---|---|

| Aphids | 85 | 10 |

| Spider Mites | 82 | 10 |

Q & A

Q. What are the standard synthetic methodologies for preparing S-Methyl O-(1,2,2-Trimethylbutyl) Carbonodithioate?

Methodological Answer: A widely applicable synthesis involves the reaction of a hydroxyl-containing precursor (e.g., 1,2,2-trimethylbutanol derivative) with carbon disulfide (CS₂) and methyl iodide (MeI) under basic conditions. For example, sodium hexamethyldisilazide (NaN(SiMe₃)₂) in tetrahydrofuran (THF) at 0°C initiates deprotonation, followed by sequential addition of CS₂ and MeI. The reaction proceeds at room temperature under inert atmosphere (argon), yielding the target compound after extraction and silica gel chromatography purification. This method achieves ~85% yield for structurally analogous xanthates .

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer: High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) are critical for structural validation. HRMS (EI) provides exact mass confirmation (e.g., calculated m/z 340.1167 for C₁₇H₂₄O₃S₂; observed 340.1163 ). IR peaks at 1711 cm⁻¹ (C=O stretch) and 1641 cm⁻¹ (C=S/C-O vibrations) further corroborate functional groups. ¹H NMR analysis resolves diastereomeric ratios (e.g., 4:1 mixtures resolved via silica gel chromatography) .

Advanced Research Questions

Q. How can diastereomers of this compound be resolved?

Methodological Answer: Diastereomers arising from chiral centers in the 1,2,2-trimethylbutyl moiety can be separated using silica gel chromatography with gradient elution (e.g., 20% ethyl acetate in hexane). Monitoring via ¹H NMR (e.g., distinct shifts for epimeric protons) ensures purity. For example, a 4:1 diastereomeric mixture was resolved using this method, with optical rotation ([α]D –12 in benzene) confirming enantiomeric identity .

Q. What experimental conditions optimize stability during storage and handling?

Methodological Answer: The compound’s thiocarbamate group is moisture- and oxygen-sensitive. Storage under argon in anhydrous solvents (e.g., THF, dichloromethane) at –20°C is recommended. Avoid prolonged exposure to light, as photolytic degradation of C=S bonds is possible. Stabilization via inert matrix encapsulation (e.g., molecular sieves) during synthesis is advised .

Q. How do steric effects in the 1,2,2-trimethylbutyl group influence reactivity?

Methodological Answer: The bulky trimethylbutyl group imposes steric hindrance, affecting nucleophilic substitution kinetics. Kinetic studies using competitive reactions with smaller alkyl groups (e.g., methyl vs. tert-butyl) reveal reduced reaction rates for bulkier substituents. Computational modeling (DFT) of transition states can quantify steric parameters (e.g., Tolman cone angles) to predict reactivity trends .

Q. What analytical techniques are suitable for detecting trace degradation products?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is optimal. Monitor characteristic fragments (e.g., m/z 233, 205, 145) from thiocarbamate cleavage. Accelerated degradation studies under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH at 40°C) coupled with LC-MS/MS can identify hydrolytic byproducts .

Data Contradiction & Resolution

Q. How should researchers address discrepancies in reported spectroscopic data?

Methodological Answer: Variations in IR or NMR peaks may arise from solvent effects or diastereomeric impurities. For example, IR νmax at 1711 cm⁻¹ (C=O) in benzene may shift in polar solvents like DMSO. Cross-validate using multiple techniques (e.g., compare HRMS with ¹³C NMR DEPTQ for carbon skeleton confirmation). Reproduce synthesis under strictly controlled conditions to isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.